molecular formula C15H14Cl2N2O B2600322 4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one CAS No. 865658-85-1

4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one

Cat. No.: B2600322
CAS No.: 865658-85-1
M. Wt: 309.19
InChI Key: IMRMUIUAXWXUNZ-UHFFFAOYSA-N
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Description

4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one is a chlorinated pyridine derivative featuring a ketone functional group. The compound’s stereoelectronic properties, such as electron-withdrawing chlorine atoms and aromatic pyridine rings, influence its reactivity and binding interactions. Structural characterization of such molecules often employs crystallographic tools like SHELX for refinement and ORTEP-III for visualization .

Properties

IUPAC Name

4-(6-chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-10(20)13(6-11-2-4-14(16)18-8-11)7-12-3-5-15(17)19-9-12/h2-5,8-9,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRMUIUAXWXUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CN=C(C=C1)Cl)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323981
Record name 4-(6-chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865658-85-1
Record name 4-(6-chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one , also referred to by its chemical formula C15H14Cl2N2OC_{15}H_{14}Cl_2N_2O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

The compound features two chloropyridine moieties, which are known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation. Its structure allows for interactions with multiple biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research has indicated that compounds with chloropyridine structures exhibit notable antimicrobial properties. A study on similar derivatives showed that they possess significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is particularly noteworthy. In vitro assays have demonstrated that it can inhibit the cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for COX inhibition were reported in related studies, suggesting that similar compounds could exhibit comparable anti-inflammatory effects.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-oneTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01

Anticancer Properties

Preliminary studies have indicated that chloropyridine derivatives may possess anticancer properties, potentially through the induction of apoptosis in cancer cells or by inhibiting tumor growth factors. The specific pathways involved are still under investigation, but the structural similarity to known anticancer agents suggests a promising avenue for research.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives of chloropyridine and evaluated their biological activities. Among them, compounds similar to 4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one exhibited significant anti-inflammatory activity in animal models, with ED50 values comparable to standard anti-inflammatory drugs like indomethacin.
  • Mechanism of Action : Investigations into the mechanism of action revealed that the compound might interact with key signaling pathways involved in inflammation and cancer progression. For instance, it was found to downregulate pro-inflammatory cytokines in macrophage models, indicating its potential as an anti-inflammatory agent.
  • Pharmacokinetics : Studies on the pharmacokinetic profile of this compound are essential for understanding its bioavailability and therapeutic windows. Early data suggest favorable absorption characteristics, but further studies are needed to confirm these findings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with:

4-(Pyridin-3-yl)butan-2-one : Lacks chlorine substituents, reducing electronegativity and steric bulk.

3-(6-Chloropyridin-3-yl)propan-2-one : Shorter carbon chain, limiting conformational flexibility.

4-(6-Bromopyridin-3-yl)-3-[(6-bromopyridin-3-yl)methyl]butan-2-one : Bromine substituents increase molecular weight and polarizability.

Physicochemical Properties

Property Target Compound 4-(Pyridin-3-yl)butan-2-one 3-(6-Chloropyridin-3-yl)propan-2-one
Molecular Weight (g/mol) 325.18 161.20 183.63
LogP (Predicted) 2.8 0.9 1.7
Melting Point (°C) 145–148* 85–88 112–115
Solubility (Water, mg/L) ~50* ~1200 ~300

Research Findings and Challenges

Crystallographic Insights

Crystallographic studies using SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for elucidating bond lengths and angles . For example:

  • The ketone group’s bond length (C=O: ~1.21 Å) aligns with typical values for similar carbonyl-containing compounds.
  • Steric hindrance between chloropyridinyl groups may lead to non-planar molecular conformations.

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